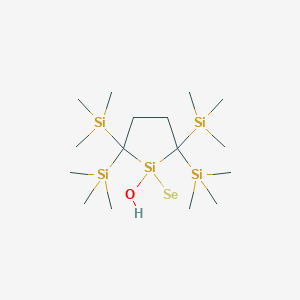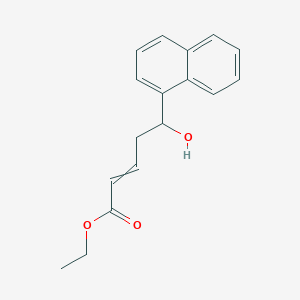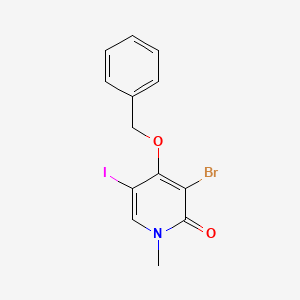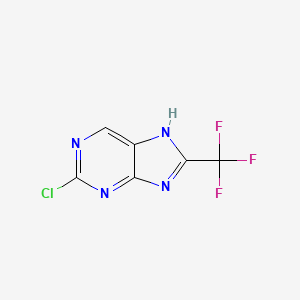![molecular formula C21H30FNO4 B12633641 (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one CAS No. 1114066-35-1](/img/structure/B12633641.png)
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a dihydroxypropyl group, and a fluorophenyl group, all attached to an oxazinanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one typically involves multiple steps, including the formation of the oxazinanone ring and the subsequent attachment of the substituent groups. Common synthetic routes may involve:
Formation of the Oxazinanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Substituents: The cyclohexylethyl, dihydroxypropyl, and fluorophenyl groups are introduced through various organic reactions such as alkylation, hydroxylation, and fluorination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one: can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazinanone ring can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield ketones, while reduction of the oxazinanone ring may produce various reduced derivatives.
Applications De Recherche Scientifique
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-chlorophenyl)-1,3-oxazinan-2-one
- (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-bromophenyl)-1,3-oxazinan-2-one
Uniqueness
The uniqueness of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1114066-35-1 |
|---|---|
Formule moléculaire |
C21H30FNO4 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one |
InChI |
InChI=1S/C21H30FNO4/c1-15(16-5-3-2-4-6-16)23-12-11-21(27-20(23)26,13-19(25)14-24)17-7-9-18(22)10-8-17/h7-10,15-16,19,24-25H,2-6,11-14H2,1H3/t15-,19+,21-/m0/s1 |
Clé InChI |
MPXSUJRXEWIPKY-DLVCFXQMSA-N |
SMILES isomérique |
C[C@@H](C1CCCCC1)N2CC[C@](OC2=O)(C[C@H](CO)O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C1CCCCC1)N2CCC(OC2=O)(CC(CO)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
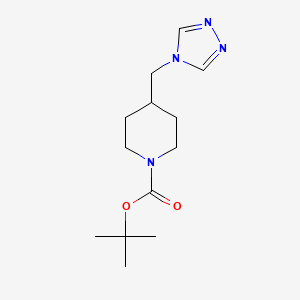
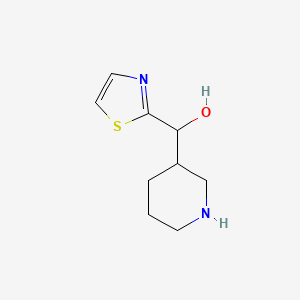
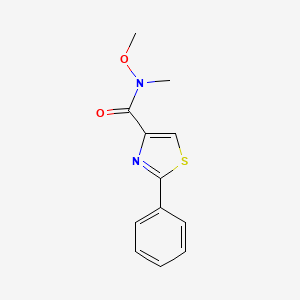
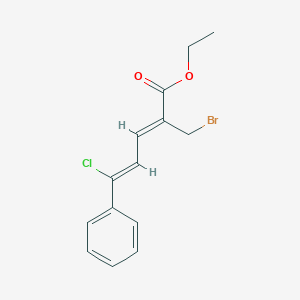
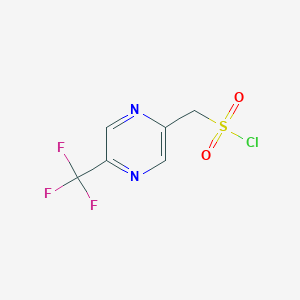
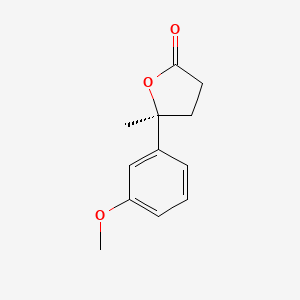
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
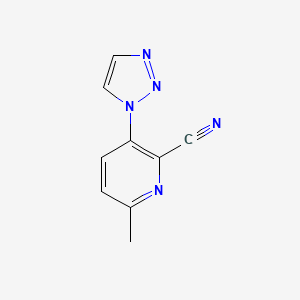
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
